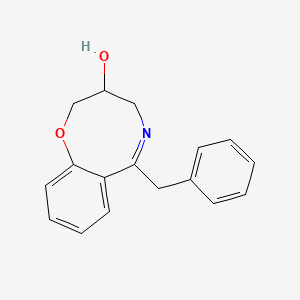
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of an oxirane ring (a three-membered epoxide ring), a methanol group, and multiple alkyne and alkene chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- typically involves multi-step organic reactions. One common method includes the epoxidation of an alkyne-containing alcohol precursor. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group in the methanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperatures.
Reduction: Hydrogen gas, Pd/C catalyst, room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydride), aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Diols: from oxidation.
Alkanes: from reduction.
Ethers or esters: from substitution.
Wissenschaftliche Forschungsanwendungen
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne and alkene groups can also participate in reactions that modify the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxides: Compounds with similar oxirane rings, such as ethylene oxide.
Alkynes: Compounds with similar alkyne groups, such as 1-heptyne.
Alkenes: Compounds with similar alkene groups, such as 1-heptene.
Uniqueness
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both alkyne and alkene groups, along with the oxirane ring, makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
73566-32-2 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-(3-hept-6-enyloxiran-2-yl)octa-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15(18)17-16(19-17)14-12-10-8-6-4-2/h4,15-18H,2-3,5-6,8,10,12,14H2,1H3 |
InChI-Schlüssel |
NLFJDDYYSDVHFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC#CC(C1C(O1)CCCCCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


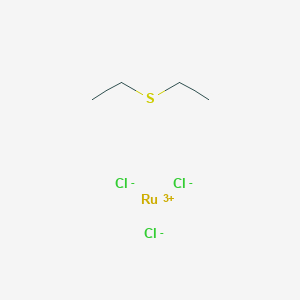
] ester](/img/structure/B13781787.png)

![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

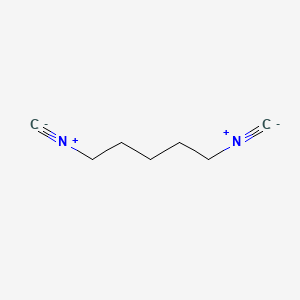

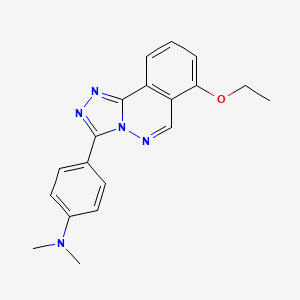
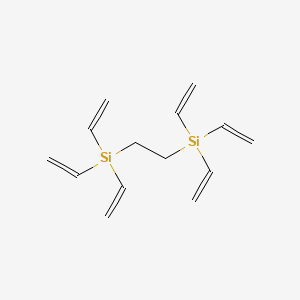
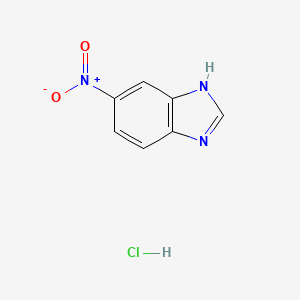
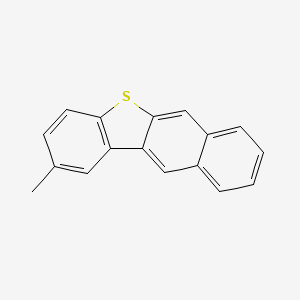
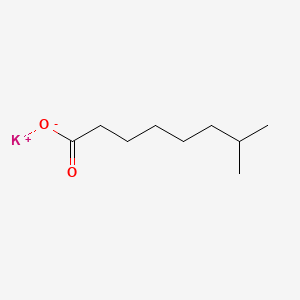
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
